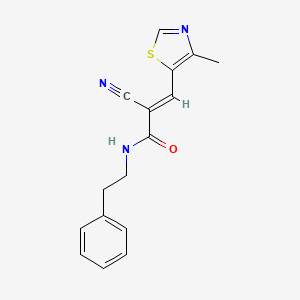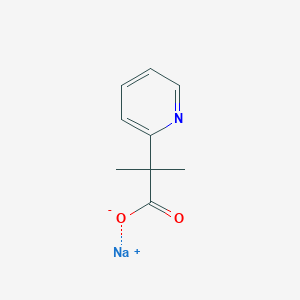
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one is a laboratory chemical . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For example, 1-adamantylcarbonylamides and (±)-10-camphorsulfonyl amides were obtained upon coupling the commercially available 1-adamantylcarboxylic acid and (±)-10-camphorsulfonyl chloride with 2-phenylthiazol-4-ethylamine .Molecular Structure Analysis
The molecular structure of 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectra can be recorded to determine the chemical shifts of the protons and carbons in the molecule .Aplicaciones Científicas De Investigación
Synthesis of Thiazolidinones and Thiazoles
The condensation of γ-bromodypnone with thiocarbamides, including thiourea and N,N'-diphenylthiourea, leads to the formation of thiazolidin-2-ones and 4,5-dihydro-1,3-thiazol-2-amines. These compounds result from nucleophilic substitution of the halogen atom and Michael addition, showcasing the utility of 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one hydrobromide in synthesizing diverse heterocyclic compounds with potential biological activity. Such reactions provide a pathway for developing new chemical entities with varied applications in pharmaceutical and material sciences (Potikha, Turov, & Kovtunenko, 2008).
Formation of Pyrazolines and Thiazole Derivatives
Synthetic routes involving this compound contribute to the creation of hydroxy pyrazolines and related thiazole derivatives. These processes underscore the chemical versatility and reactivity of such compounds in forming structures with significant pharmacological potential. The characterization of these compounds through various spectroscopic techniques confirms their identity and purity, serving as foundational research for future drug development efforts (Parveen, Iqbal, & Azam, 2008).
Development of Anticancer Agents
The compound's application extends to the synthesis of dihydropyrazolyl bisthiazole derivatives, which have shown potential as anticancer agents. This research highlights the possibility of utilizing this compound in the development of novel therapeutics targeting various cancer cell lines. The evaluation of these compounds against human cancer cell lines, accompanied by molecular docking studies, provides insights into their mechanism of action and therapeutic potential (Varluvothu, Vaarla, Kesharwani, & Leelavathi, 2022).
Antimicrobial and Antifungal Activities
Further expanding its utility, derivatives of this compound have been explored for their antimicrobial and antifungal properties. Synthesis of novel compounds incorporating the thiazole moiety has demonstrated effectiveness against various bacterial and fungal strains, suggesting the potential of these compounds in addressing infectious diseases. The antimicrobial screening results indicate the promise of these chemical entities in therapeutic applications, warranting further investigation into their bioactivity profile (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010).
Safety and Hazards
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one is not considered hazardous according to the 2012 OSHA Hazard Communication Standard . In case of eye contact or skin contact, rinse immediately with plenty of water and get medical attention . If inhaled or ingested, remove to fresh air or clean mouth with water, and get medical attention if symptoms occur .
Direcciones Futuras
The future directions for research on 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one could involve further optimization to reduce cytotoxicity and to develop a more drug-like profile . Additionally, more studies could be conducted to explore its potential biological activities and applications in various fields.
Propiedades
IUPAC Name |
1-(2-phenyl-1,3-thiazol-4-yl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS.BrH/c1-8(13)10-7-14-11(12-10)9-5-3-2-4-6-9;/h2-7H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRHCKSTPIJUNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)C2=CC=CC=C2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethyl-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-sulfonamide](/img/structure/B2828729.png)
![[1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2828730.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2828733.png)
![phenacyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2828734.png)



![1-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2828740.png)

![N-(4-{5-[1-(2-methylbenzoyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide](/img/structure/B2828745.png)
![2-methyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide](/img/structure/B2828746.png)
![2-[cyano(3-ethylphenyl)amino]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2828747.png)
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide](/img/structure/B2828748.png)
![2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2828752.png)